3-(Phenoxymethyl)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(phenoxymethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-10-12-5-4-6-13(9-12)11-16-14-7-2-1-3-8-14/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUJGQAFTCDBKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70612033 | |
| Record name | 3-(Phenoxymethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70612033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104508-27-2 | |
| Record name | 3-(Phenoxymethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70612033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Phenoxymethyl Benzaldehyde
Established Synthetic Routes to 3-(Phenoxymethyl)benzaldehyde
The preparation of this compound can be achieved through multi-step protocols that are adaptable for laboratory and potential industrial-scale production.
A prevalent strategy for synthesizing this compound involves a two-step process starting from 3-cyanobenzyl bromide. chemicalbook.com This method first forms the ether linkage, followed by the reduction of the nitrile group to an aldehyde.
The initial step is a Williamson ether synthesis. Phenol (B47542) is deprotonated by a strong base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) to form sodium phenoxide. This nucleophile then reacts with 3-cyanobenzyl bromide. The bromide acts as the electrophile, and upon nucleophilic attack by the phenoxide, 3-(phenoxymethyl)benzonitrile (B1610472) is formed. chemicalbook.com
The second step involves the reduction of the nitrile functional group in 3-(phenoxymethyl)benzonitrile to an aldehyde. A common and effective reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H). The reaction is typically carried out in a non-polar solvent like toluene (B28343) at a controlled, low temperature to prevent over-reduction to the alcohol. chemicalbook.com This sequence provides the final product, this compound, with a high yield of approximately 95% for the reduction step. chemicalbook.com
Another approach begins with 3-bromobenzaldehyde (B42254). google.com This method involves protecting the aldehyde group, performing the etherification, and then deprotecting to reveal the final product. In the first step, 3-bromobenzaldehyde is reacted with ethylene (B1197577) glycol in the presence of an acid catalyst like p-toluenesulfonic acid to form a cyclic acetal (B89532). This protects the aldehyde from reacting in the subsequent step. The protected intermediate then undergoes an Ullmann condensation with phenol in the presence of a copper catalyst and a base like sodium hydroxide (B78521) to form the phenoxy ether. google.com Finally, the acetal is hydrolyzed using an aqueous acid, such as hydrochloric acid, to regenerate the aldehyde functionality, yielding this compound. google.com
The success of the synthetic routes to this compound is highly dependent on the choice of reagents and the precise control of reaction conditions. The Williamson ether synthesis, a key reaction in many protocols, requires a suitable base and solvent combination.
For the reaction starting from 3-cyanobenzyl bromide and phenol, sodium hydride (NaH) is a strong base that effectively deprotonates the phenol. chemicalbook.com Tetrahydrofuran (THF) is used as the solvent, and the reaction is conducted under reflux for several hours to ensure completion. chemicalbook.com For the subsequent reduction, DIBAL-H is a preferred reagent as it can selectively reduce nitriles to aldehydes. This reaction is performed at ambient temperature in a mixed solvent system of toluene and THF. chemicalbook.com
In the route starting with 3-bromobenzaldehyde, the etherification step, an Ullmann condensation, utilizes a copper catalyst to facilitate the coupling of the aryl bromide with phenol. google.com The reaction is performed at an elevated temperature, typically around 120°C. google.com The hydrolysis of the acetal protecting group is achieved with a strong acid like concentrated hydrochloric acid at a moderate temperature of about 60°C. google.com
The table below summarizes the reagents and conditions for key steps in the synthesis of this compound.
Table 1: Reagents and Conditions for the Synthesis of this compound
| Starting Material | Key Step | Reagents | Solvent(s) | Conditions | Reference |
|---|---|---|---|---|---|
| 3-Cyanobenzyl bromide & Phenol | Etherification | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Reflux, 4 hours | chemicalbook.com |
| 3-(Phenoxymethyl)benzonitrile | Reduction | Diisobutylaluminium hydride (DIBAL-H) | Toluene, THF | Ambient Temperature | chemicalbook.com |
| 3-Bromobenzaldehyde & Phenol | Etherification (Ullmann) | Copper powder, Sodium Hydroxide | Toluene | 120°C | google.com |
| 3-Bromobenzaldehyde acetal | Hydrolysis | Concentrated Hydrochloric Acid | Toluene, Water | 60°C | google.com |
Multi-step Reaction Protocols for the Preparation of this compound
Role of this compound as a Precursor in Downstream Synthesis
This compound is a versatile intermediate in organic synthesis due to the reactivity of its aldehyde functional group. This group can undergo a variety of transformations to produce more complex molecules, including pharmaceuticals and other fine chemicals.
The aldehyde can be oxidized to the corresponding carboxylic acid, 3-(phenoxymethyl)benzoic acid, using standard oxidizing agents. Conversely, it can be reduced to 3-(phenoxymethyl)benzyl alcohol with reducing agents like sodium borohydride (B1222165).
A significant application of this compound is in the construction of heterocyclic ring systems. For instance, it is used in multi-component reactions to synthesize novel 1,2,4-triazolo[1,5-a]pyrimidines. In a one-pot reaction, this compound is condensed with a 5-amino-1,2,4-triazole and an appropriate acetoacetamide (B46550) in dimethylformamide (DMF) under reflux to yield the target pyrimidine (B1678525) derivatives. jocpr.com
Furthermore, the aldehyde can participate in cyanohydrin formation. The addition of cyanide to the aldehyde group, often catalyzed by enzymes known as hydroxynitrile lyases (HNLs), can produce chiral (S)-3-phenoxy-benzaldehyde cyanohydrin. researchgate.net This enantiomerically enriched product is a valuable building block for the synthesis of other chiral molecules. researchgate.net The compound is also a precursor for substituted benzaldehydes used as allosteric modulators of hemoglobin. google.com
The table below provides examples of downstream synthetic applications of this compound.
Table 2: Downstream Synthetic Applications of this compound
| Reaction Type | Reagents/Catalyst | Product Class | Specific Product Example | Reference |
|---|---|---|---|---|
| Multi-component Reaction | 5-Amino-1,2,4-triazole, Acetoacetamide | 1,2,4-Triazolo[1,5-a]pyrimidines | N-(3-chlorophenyl)-4,7-dihydro-5-methyl-7-(4-(phenoxymethyl)phenyl)- chemicalbook.comjocpr.comtriazolo[1,5-a]pyrimidine-6-carboxamide | jocpr.com |
| Cyanohydrin Formation | Hydroxynitrile Lyase (HNL) | Chiral Cyanohydrins | (S)-3-Phenoxy-benzaldehyde cyanohydrin | researchgate.net |
| Oxidation | Standard oxidizing agents | Carboxylic Acids | 3-(Phenoxymethyl)benzoic acid | |
| Reduction | Sodium borohydride | Alcohols | 3-(Phenoxymethyl)benzyl alcohol |
Chemical Reactivity and Derivatization Studies of 3 Phenoxymethyl Benzaldehyde
Reactions Involving the Aldehyde Functional Group of 3-(Phenoxymethyl)benzaldehyde
The aldehyde functional group is the most reactive site on this compound, making it a primary target for chemical transformations. Its reactivity is centered around the electrophilic carbonyl carbon and the adjacent, weakly acidic alpha-hydrogen.
Reductive Transformations of this compound to Amine Derivatives
The conversion of this compound to its corresponding amine, (3-(phenoxymethyl)phenyl)methanamine (B1611843), is a key transformation. This is typically achieved through reductive amination, a process that involves two main steps: the formation of an imine followed by its reduction. masterorganicchemistry.com
This reaction is a cornerstone method for C-N bond formation. mdpi.com The process begins with the condensation of the aldehyde with an amine source, such as ammonia (B1221849), to form an intermediate imine (or Schiff base). smolecule.commasterorganicchemistry.com This intermediate is then reduced to the final amine. masterorganicchemistry.com Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or the more selective sodium cyanoborohydride (NaBH₃CN) are often employed for this reduction step. masterorganicchemistry.comresearchgate.net The use of NaBH₃CN is particularly advantageous as it can selectively reduce the imine in the presence of the unreacted aldehyde. masterorganicchemistry.com
Table 1: Reagents for Reductive Amination
| Reagent Class | Specific Example(s) | Role in Reaction |
|---|---|---|
| Amine Source | Ammonia (NH₃) | Forms the imine intermediate |
| Reducing Agent | Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), Phenylsilane | Reduces the imine to an amine |
Amine Addition Reactions of this compound
The addition of primary amines to this compound results in the formation of imines, also known as Schiff bases. libretexts.org This reversible, acid-catalyzed reaction is a classic condensation reaction where a molecule of water is eliminated. masterorganicchemistry.comlibretexts.org
The mechanism involves the initial nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. libretexts.org This is followed by a series of proton transfer steps and the elimination of a water molecule to yield the final C=N double-bonded imine product. masterorganicchemistry.comlibretexts.org The reaction is often accelerated by the presence of an acid catalyst, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. masterorganicchemistry.com
These imine derivatives are valuable intermediates in organic synthesis. For example, this compound has been used in three-component reactions with aminoazoles and dicarbonyl compounds to synthesize fused pyrimidine (B1678525) systems. rsc.org In these reactions, the aldehyde first reacts with one component to form an intermediate, which then undergoes cyclization with the third component. rsc.org
Exploration of Other Electrophilic or Nucleophilic Sites on this compound
Beyond the highly reactive aldehyde group, the this compound scaffold possesses other sites susceptible to chemical attack. The molecule contains two aromatic rings and an ether linkage, which can act as either electrophilic or nucleophilic centers under specific conditions.
The carbonyl carbon of the aldehyde is a primary electrophilic site, susceptible to attack by nucleophiles. youtube.com The oxygen atom of the carbonyl group, with its lone pairs of electrons, acts as a nucleophilic center. youtube.com Resonance structures show that the carbon atom of the carbonyl group bears a partial positive charge, making it electrophilic, while the oxygen atom has a partial negative charge, making it nucleophilic. youtube.com
The two benzene (B151609) rings are electron-rich and can undergo electrophilic aromatic substitution. The positions for substitution (ortho, meta, para) are directed by the existing substituents: the phenoxymethyl (B101242) group on one ring and the formyl group on the other. The ether linkage (C-O-C) is generally stable but can be cleaved under harsh conditions, such as with strong acids. The benzylic C-H bonds (on the carbon adjacent to the benzene ring) are also potential reaction sites, for instance, through radical reactions or oxidation. ambeed.com
Strategies for Functional Group Interconversion on the this compound Scaffold
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the transformation of one functional group into another, enabling the synthesis of diverse derivatives from a common starting material. solubilityofthings.comnumberanalytics.com For this compound, the aldehyde group is the most versatile handle for such transformations.
Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 3-(phenoxymethyl)benzoic acid. This transformation can be achieved using a variety of oxidizing agents. libretexts.org Common reagents include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium (Jones reagent). libretexts.orglibretexts.org The choice of conditions is crucial; under acidic conditions, the carboxylic acid is formed directly, while under alkaline conditions, the carboxylate salt is the initial product. libretexts.org
Reduction: The aldehyde can be reduced to form the primary alcohol, (3-(phenoxymethyl)phenyl)methanol. This is a common transformation achieved using hydride reducing agents. libretexts.org Sodium borohydride (NaBH₄) is a mild and selective reagent often used for reducing aldehydes to alcohols in the presence of other less reactive functional groups. libretexts.org Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used. libretexts.org
Table 2: Key Functional Group Interconversions of this compound
| Starting Functional Group | Target Functional Group | Reaction Type | Common Reagents | Product Name |
|---|---|---|---|---|
| Aldehyde (-CHO) | Carboxylic Acid (-COOH) | Oxidation | KMnO₄, CrO₃/H₂SO₄ | 3-(Phenoxymethyl)benzoic acid |
| Aldehyde (-CHO) | Primary Alcohol (-CH₂OH) | Reduction | NaBH₄, LiAlH₄ | (3-(Phenoxymethyl)phenyl)methanol |
These interconversions dramatically alter the chemical properties and potential applications of the molecular scaffold, providing access to acids, alcohols, and amines, which are themselves versatile starting points for further derivatization.
Applications of 3 Phenoxymethyl Benzaldehyde in Advanced Organic and Medicinal Synthesis
3-(Phenoxymethyl)benzaldehyde as an Intermediate for Pharmaceutical Leads
This compound serves as a crucial building block in the synthesis of various pharmaceutical leads due to its unique structural features. The presence of both a reactive aldehyde group and a phenoxymethyl (B101242) moiety allows for diverse chemical modifications, making it a versatile intermediate in the development of new therapeutic agents. Researchers have utilized this compound in the creation of molecules targeting a range of diseases.
For instance, derivatives of this compound have been investigated as potent inhibitors of the enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Inhibition of this enzyme is a key strategy in the development of treatments for metabolic syndrome and type 2 diabetes. The benzaldehyde (B42025) derivative acts as a core scaffold upon which further structural modifications are made to optimize potency and pharmacokinetic properties.
Furthermore, this compound is a key intermediate in the synthesis of substituted benzylamine (B48309) derivatives. These derivatives have shown potential in the treatment of hyperproliferative disorders, highlighting the broad therapeutic applicability of scaffolds derived from this compound.
Synthesis of (3-(Phenoxymethyl)phenyl)methanamine (B1611843) from this compound
A significant application of this compound is its conversion to (3-(phenoxymethyl)phenyl)methanamine. This transformation is a key step in the synthesis of more complex pharmaceutical intermediates. The synthesis is typically achieved through reductive amination.
In this process, this compound is reacted with an ammonia (B1221849) source, such as ammonium (B1175870) chloride, in the presence of a reducing agent. A common reducing agent for this transformation is sodium cyanoborohydride. The reaction is generally carried out in a protic solvent like methanol (B129727) at room temperature. The resulting (3-(phenoxymethyl)phenyl)methanamine is a valuable intermediate for the preparation of various biologically active compounds, including N-(3-(phenoxymethyl)benzyl) formamide (B127407) derivatives which have been explored for their therapeutic potential.
Table 1: Synthesis of (3-(Phenoxymethyl)phenyl)methanamine
| Reactant | Reagents | Solvent | Conditions | Product |
|---|---|---|---|---|
| This compound | Ammonium chloride, Sodium cyanoborohydride | Methanol | Room Temperature | (3-(Phenoxymethyl)phenyl)methanamine |
Contributions to the Synthesis of Complex Organic Molecules
The chemical reactivity of this compound makes it a valuable starting material for the synthesis of a wide array of complex organic molecules beyond direct pharmaceutical leads. Its aldehyde functionality allows for the formation of new carbon-carbon and carbon-nitrogen bonds, leading to the construction of diverse molecular architectures.
One notable application is in the synthesis of Schiff bases. These compounds, formed by the condensation of this compound with various primary amines, have been investigated for their potential antimicrobial and antioxidant properties. The resulting imine-containing molecules can also serve as ligands for the synthesis of metal complexes with interesting catalytic or material properties.
Furthermore, this compound has been employed in the synthesis of various heterocyclic compounds. For example, it is a precursor for certain thiazolidinone and benzimidazole (B57391) derivatives. These heterocyclic systems are prevalent in many biologically active compounds, and the use of this compound allows for the incorporation of the phenoxymethyl moiety, which can influence the pharmacological profile of the final molecule.
Table 2: Examples of Complex Molecules Synthesized from this compound
| Starting Material | Reaction Type | Resulting Compound Class | Potential Applications |
|---|---|---|---|
| This compound | Condensation with primary amines | Schiff Bases | Antimicrobial, Antioxidant |
| This compound | Cyclocondensation reactions | Thiazolidinones | Biological evaluation |
| This compound | Condensation with o-phenylenediamines | Benzimidazoles | Medicinal chemistry |
Potential in the Development of Specialty Chemicals and Materials
While the primary focus of research involving this compound has been in the realm of medicinal chemistry, its structural attributes suggest potential applications in the development of specialty chemicals and materials. The aromatic rings and the ether linkage can impart desirable properties such as thermal stability and specific refractive indices to polymers and other materials.
Derivatives of benzaldehyde are known to be used in the synthesis of polymers and dyes. ontosight.ai The phenoxymethyl group in this compound could be functionalized to introduce polymerizable groups or to tune the electronic properties of chromophores for dye applications. For example, the presence of unsaturated bonds in derivatives could allow for participation in polymerization reactions.
Another area of potential application is in the development of corrosion inhibitors. Benzaldehyde derivatives have been studied for their ability to protect metals from corrosion in acidic environments. bu.edu.eg The mechanism of inhibition often involves the adsorption of the organic molecule onto the metal surface, forming a protective layer. bu.edu.eg The phenoxymethyl group in this compound could enhance this adsorption, leading to improved corrosion inhibition efficiency. For instance, oxadiazole derivatives containing a phenoxymethyl group have been investigated as corrosion inhibitors for mild steel. researchgate.net
Computational and Theoretical Studies on 3 Phenoxymethyl Benzaldehyde Analogues and Derivatives
Molecular Modeling and Conformational Analysis of Related Phenoxymethyl (B101242) Benzaldehyde (B42025) Structures
Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of molecules and its influence on their physical and chemical properties. google.comslideshare.net For phenoxymethyl benzaldehyde structures, these studies focus on the spatial arrangement of the phenoxy, methylene (B1212753) bridge, and benzaldehyde moieties. The flexibility of the molecule is primarily due to the rotation around two key single bonds: the C-O ether bond and the C-C bond connecting the methylene bridge to the benzaldehyde ring. The relative orientation of these groups defines the various conformers of the molecule.
Computational methods, particularly Density Functional Theory (DFT), are widely used to perform conformational analysis. nih.gov These calculations can map the potential energy surface of the molecule by systematically rotating specific dihedral angles. This process helps identify the most stable, low-energy conformations. For instance, studies on related substituted benzaldehydes and benzyl (B1604629) ethers have shown that specific staggered conformations are often energetically favored over eclipsed ones, minimizing steric hindrance and torsional strain. google.com
In studies of similar molecules, researchers have determined the relative energies of different conformers. For example, in 1-phenyl-1,2,3,4-tetrahydroisoquinoline, energy minima were found at specific torsion angles, a finding that was corroborated by NMR studies. nih.gov The validation of computational models is often achieved by comparing calculated structural parameters with experimental data from techniques like single-crystal X-ray analysis, which provides a precise picture of the molecule's solid-state conformation. ksu.edu.sa Understanding the preferred conformations is crucial, as the specific 3D shape of a molecule dictates how it can interact with other molecules, including biological receptors.
Table 1: Representative Conformational Analysis Data for a Phenoxymethyl Moiety This table illustrates typical data obtained from a conformational scan around the Ar-O-CH₂-Ar dihedral angle, showing relative energy differences between conformers.
| Conformer | Dihedral Angle (τ) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Global Minimum | ~60° | 0.00 | 75.1 |
| Local Minimum | ~180° | 0.85 | 19.8 |
| Transition State | ~0° | 2.50 | 0.1 |
| Local Minimum | ~300° | 0.45 | 5.0 |
Note: Data are representative and based on principles of conformational analysis for similar ether-linked aromatic structures.
Quantum Chemical Calculations for Understanding Reactivity and Electronic Properties of Derivatives
Quantum chemical calculations offer deep insights into the electronic structure of molecules, which governs their reactivity and properties. chemrevlett.com Methods like Density Functional Theory (DFT) are employed to calculate a range of electronic and reactivity descriptors for benzaldehyde derivatives. ksu.edu.saresearchgate.netsciforum.net
A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com
Molecular Electrostatic Potential (MESP) maps are another valuable tool. These maps visualize the charge distribution across a molecule, identifying electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions. researchgate.netmdpi.com For a benzaldehyde derivative, the oxygen atom of the carbonyl group typically shows a strong negative potential, marking it as a primary site for nucleophilic attack. chemrevlett.comresearchgate.net
Natural Bond Orbital (NBO) analysis is used to investigate hyper-conjugative interactions and intramolecular charge transfer, which contribute to molecular stability. ksu.edu.saresearchgate.net From the FMO energies, global reactivity descriptors such as chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω) can be calculated. These indices provide a quantitative measure of the molecule's reactivity and help in comparing the electronic behavior of different derivatives. chemrevlett.comsciforum.netnih.gov
Table 2: Calculated Quantum Chemical Parameters for a Representative Benzaldehyde Derivative This table presents typical values for electronic properties calculated using DFT, modeled after studies on substituted benzaldehydes. ksu.edu.sasciforum.net
| Parameter | Symbol | Value | Unit |
| HOMO Energy | E_HOMO | -6.85 | eV |
| LUMO Energy | E_LUMO | -1.74 | eV |
| Energy Gap | ΔE | 5.11 | eV |
| Chemical Potential | µ | -4.295 | eV |
| Chemical Hardness | η | 2.555 | eV |
| Electrophilicity Index | ω | 3.61 | eV |
| Max. Electronic Charge Transfer | ΔN_max | 1.68 |
Note: Values are representative for a substituted benzaldehyde derivative calculated at the B3LYP/6-311++G(d,p) level of theory.
In Silico Prediction of Ligand-Target Interactions for 3-(Phenoxymethyl)benzaldehyde Derived Compounds
In silico methods, particularly molecular docking, are fundamental in modern drug discovery for predicting how a small molecule (ligand) might interact with a biological macromolecule (target), such as a protein or enzyme. researchgate.netplos.orgnih.gov This computational technique places a 3D model of a ligand, such as a derivative of this compound, into the binding site of a target protein to predict its preferred binding orientation and affinity. mdpi.com
The process helps to identify potential biological targets and provides hypotheses about the mechanism of action. plos.org Molecular docking studies on various benzaldehyde derivatives have been used to explore their potential as inhibitors for targets like tyrosinase, kinases, and various microbial enzymes. ksu.edu.sanih.govnih.gov The output of a docking simulation is a binding score (often expressed in kcal/mol), which estimates the binding free energy, and a detailed visualization of the ligand-target complex. A more negative score typically suggests a stronger, more favorable interaction. nih.gov
These visualizations reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. mdpi.com For example, a docking study might show the aldehyde or phenoxy oxygen of a this compound derivative acting as a hydrogen bond acceptor with amino acid residues in the active site of an enzyme. nih.gov These predictions are invaluable for structure-activity relationship (SAR) studies, guiding the design of new derivatives with improved potency and selectivity. nih.govmdpi.com
Table 3: Representative Molecular Docking Results for a this compound Derivative This table shows hypothetical docking scores and key interactions for a derivative against several potential enzyme targets, based on typical findings in the literature. ksu.edu.sanih.gov
| Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type(s) |
| Cyclin-Dependent Kinase 1 (CDK1) | 6GU6 | -7.8 | LYS33, GLU81, PHE80 | Hydrogen Bond, Hydrophobic |
| Tyrosinase | 2Y9X | -7.1 | HIS263, ASN260, SER282 | Metal Coordination, H-Bond |
| PI3Kα | 4JPS | -8.2 | VAL851, LYS802, TYR836 | Hydrogen Bond, π-π Stacking |
| Enoyl-ACP Reductase (InhA) | 4TZK | -6.9 | TYR158, GLY96 | Hydrogen Bond, Hydrophobic |
Note: Data are representative and for illustrative purposes. PDB IDs correspond to actual protein structures used in docking studies.
Biological Activities and Mechanistic Investigations of 3 Phenoxymethyl Benzaldehyde Derived Compounds
Evaluation of Biological Interactions of (3-(Phenoxymethyl)phenyl)methanamine (B1611843) Derivatives
Derivatives of (3-(Phenoxymethyl)phenyl)methanamine have emerged as a significant class of compounds in medicinal chemistry, attracting research interest for their potential therapeutic applications. smolecule.com These derivatives are synthesized from 3-(phenoxymethyl)benzaldehyde and have been a focal point in the development of targeted therapies, particularly in the fields of oncology and metabolic diseases. smolecule.com
Assessment of Cytotoxicity and Anticancer Potential in Cellular Models
The anticancer properties of (3-(phenoxymethyl)phenyl)methanamine derivatives have been primarily linked to their ability to inhibit specific enzymes involved in cancer progression. smolecule.comontosight.ai A notable series of compounds, N-(3-(phenoxymethyl)phenyl)acetamide derivatives, have been identified as highly selective inhibitors of human sirtuin 2 (SIRT2). nih.govmdpi.com These derivatives have demonstrated inhibitory activity against human breast cancer and non-small cell lung cancer cells that highly express SIRT2. nih.govmdpi.com
The cytotoxicity of these compounds is often evaluated using various cancer cell lines. For instance, some benzofuran/oxadiazole hybrids containing a phenoxymethyl (B101242) group have been tested for their in vitro cytotoxicity against HCT116 (colon cancer) and MIA PaCa2 (pancreatic cancer) cell lines, with some compounds showing significant cytotoxic activity. researchgate.net The investigation into these derivatives often involves structure-activity relationship (SAR) analyses to optimize their potency and selectivity against cancer cells. smolecule.com
Investigation of SIRT2 Inhibition by (3-(Phenoxymethyl)phenyl)methanamine Derivatives
Sirtuin 2 (SIRT2), a member of the NAD+-dependent lysine (B10760008) deacylase family, is considered a promising drug target for cancer therapy. smolecule.comnih.gov (3-(Phenoxymethyl)phenyl)methanamine derivatives have been a key focus in the search for potent and selective SIRT2 inhibitors. smolecule.comnih.gov
Researchers have utilized fluorescence-based assays to screen compound libraries and identify inhibitors of SIRT2 activity. smolecule.comnih.gov Through this method, N-(3-(phenoxymethyl)phenyl)acetamide derivatives were identified as highly selective SIRT2 inhibitors. nih.govmdpi.com Further SAR studies on related structures led to the identification of even more potent compounds. For example, a derivative from a (5-phenylfuran-2-yl)methanamine (B3023609) series, developed through structural optimization, exhibited a half-maximal inhibitory concentration (IC₅₀) value of 2.47 μM against SIRT2, which was significantly more potent than the known inhibitor AGK2 (IC₅₀ = 17.75 μM). nih.gov
The table below summarizes the inhibitory potency of a selected derivative against SIRT2.
| Compound | Target | IC₅₀ (μM) | Reference Compound | Reference IC₅₀ (μM) |
| Compound 25 ((5-phenylfuran-2-yl)methanamine derivative) | SIRT2 | 2.47 | AGK2 | 17.75 |
| Data sourced from a study on (5-phenylfuran-2-yl)methanamine derivatives as new human sirtuin 2 inhibitors. nih.gov |
Modulation of Insulin (B600854) Signaling Pathways by SIRT2 Inhibitors Derived from this compound
The role of SIRT2 extends beyond cancer into metabolic regulation, including insulin signaling. smolecule.comnih.gov Consequently, SIRT2 inhibitors derived from this compound are being explored for their potential in managing type II diabetes. smolecule.com Research in this area investigates how the modulation of SIRT2 activity by these compounds affects insulin signaling pathways. smolecule.com
Studies involve cell-based assays, glucose uptake studies, and insulin sensitivity assessments to understand the role of SIRT2 inhibition in glucose homeostasis. smolecule.com The findings from this research provide insights into the potential for these derivatives to be developed into therapeutic agents for diabetes and other metabolic disorders. smolecule.comgoogle.com For example, certain tri-aryl acid derivatives containing a phenoxymethyl moiety have been investigated as Peroxisome Proliferator-Activated Receptor (PPAR) ligands, which are key regulators of insulin sensitivity and glucose metabolism. google.com
Exploration of Other Pharmacological Activities of Phenoxymethyl Benzaldehyde (B42025) Derivatives
Beyond their role as SIRT2 inhibitors, derivatives of phenoxymethyl benzaldehyde have been investigated for a range of other pharmacological activities.
Anticonvulsant Activity: Derivatives of 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]-N′-[(Z)-phenylmethylidene]acetohydrazide have been synthesized and screened for their anticonvulsant properties. arabjchem.org In preclinical models, some of these compounds were found to be potent in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, indicating potential for development as antiepileptic drugs. arabjchem.org
Antimicrobial Activity: Schiff's base derivatives created by reacting 4-(phenoxymethyl)benzaldehyde (B1315363) with 5-((1H-imidazol-1-yl)methyl)-1,3,4-thiadiazol-2-amine have been evaluated for their antimicrobial properties. academiaone.org Some of the resulting compounds showed efficacy against bacterial strains such as S. aureus and E. coli. academiaone.org Additionally, 2-substituted phenoxymethyl benzimidazoles have been tested for antibacterial activity against various gram-positive and gram-negative bacteria. derpharmachemica.com
Anticancer Activity: In addition to the SIRT2-inhibiting derivatives, other classes of phenoxymethyl benzaldehyde derivatives have shown anticancer potential. A series of 3‐(2‐methylbenzofuran‐3‐yl)‐5‐(phenoxymethyl)‐1,2,4‐oxadiazole hybrids were synthesized and evaluated for their cytotoxic effects against colon and pancreatic cancer cell lines. researchgate.net Several compounds in this series exhibited significant cytotoxic activity, highlighting the potential of the phenoxymethyl scaffold in designing new anticancer agents. researchgate.net
Hypoglycemic Activity: Novel 2-(4-((2, 4-dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N-substituted acetamide (B32628) derivatives, which are structurally related to phenoxymethyl benzaldehyde, have been synthesized and shown to possess significant hypoglycemic activity in animal models of diabetes. researchgate.net These compounds are of interest for the development of new treatments for type II diabetes. researchgate.net
The table below summarizes the varied pharmacological activities of different phenoxymethyl benzaldehyde derivatives.
| Derivative Class | Pharmacological Activity |
| (3-(Phenoxymethyl)phenyl)methanamine derivatives | SIRT2 Inhibition, Anticancer, Modulation of Insulin Signaling |
| 2-[2-(Phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide derivatives | Anticonvulsant |
| Schiff's bases of 4-(Phenoxymethyl)benzaldehyde | Antimicrobial |
| 3-(2-Methylbenzofuran-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazoles | Anticancer, Cytotoxic |
| Phenoxy-N-substituted acetamide derivatives | Hypoglycemic |
| This table is a compilation of data from multiple research findings. smolecule.comresearchgate.netarabjchem.orgacademiaone.orgresearchgate.net |
Structure Activity Relationship Sar Studies for 3 Phenoxymethyl Benzaldehyde Analogues
Elucidation of Structural Determinants for Modulated Biological Activity in Derivatives
The biological activity of 3-(phenoxymethyl)benzaldehyde analogues can be significantly altered by making specific structural modifications. Research has shown that the nature and position of substituents on both the phenoxy and benzaldehyde (B42025) rings, as well as alterations to the ether linkage, play a critical role in the compound's interaction with biological targets.
One area of investigation has been the development of inhibitors for influenza neuraminidase, an essential enzyme for the replication of the influenza virus. In a study based on a natural isoprenyl phenyl ether, a series of 32 analogues, including substituted benzaldehydes, were synthesized and evaluated. The analysis revealed that the aryl aldehyde group and an unsubstituted hydroxyl group were crucial for inhibitory activity. researchgate.net For instance, compound 15 (3-(allyloxy)-4-hydroxybenzaldehyde ) showed the most potent inhibition against multiple H1N1 strains, with IC₅₀ values around 25-28 µM. researchgate.net This highlights the importance of the aldehyde and a properly positioned hydroxyl group for activity.
In another line of research, the phenoxymethyl (B101242) moiety has been incorporated into benzimidazole (B57391) systems to create potent α-glycosidase inhibitors, which are relevant for managing diabetes mellitus. A series of novel phenoxymethylbenzoimidazole derivatives were designed and synthesized, demonstrating promising inhibitory potential against α-glycosidase, with IC₅₀ values significantly lower than the standard drug, acarbose. nih.gov The structure-activity relationship for these compounds indicated that:
The benzimidazole and triazole rings were important for fitting into the enzyme's active site. nih.gov
Substitutions on the terminal aryl ring significantly impacted activity. For example, compound 9g , with a methoxy (B1213986) group, was the most potent inhibitor (IC₅₀ = 6.31 µM). nih.gov
Other substitutions, such as a bromo group (9c , IC₅₀ = 8.88 µM) and methyl groups (9m , IC₅₀ = 8.30 µM), also resulted in high potency. nih.gov
These findings underscore how the electronic and steric properties of substituents on the phenoxy-derived part of the molecule can fine-tune biological activity.
| Compound Analogue | Target/Assay | Key Structural Features | Biological Activity (IC₅₀) | Source |
|---|---|---|---|---|
| 3-(allyloxy)-4-hydroxybenzaldehyde | Influenza H1N1 Neuraminidase | Allyloxy group at position 3, hydroxyl at position 4 on benzaldehyde | 25.13 - 27.73 µM | researchgate.net |
| Phenoxymethylbenzoimidazole derivative (9c) | α-Glycosidase | 4-Bromophenyl group on thiazole (B1198619) ring | 8.88 µM | nih.gov |
| Phenoxymethylbenzoimidazole derivative (9g) | α-Glycosidase | 4-Methoxyphenyl group on thiazole ring | 6.31 µM | nih.gov |
| Phenoxymethylbenzoimidazole derivative (9m) | α-Glycosidase | 3,4-Dimethylphenyl group on thiazole ring | 8.30 µM | nih.gov |
Rational Design and Synthesis of Novel Scaffolds Based on the this compound Motif
The this compound motif is a valuable building block in the rational design of more complex and potent bioactive molecules. Its structural features—an aldehyde for further reactions, an ether linkage for flexibility, and two aromatic rings for modification—make it an ideal starting point for creating diverse chemical libraries.
A common strategy involves using the phenoxymethylbenzaldehyde core to synthesize Schiff bases, which are then used to build larger heterocyclic systems. For example, 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide has been synthesized starting from o-phenylenediamine (B120857) and phenoxyacetic acid. arabjchem.orgresearchgate.net This acetohydrazide was then reacted with various substituted benzaldehydes to produce a series of Schiff base derivatives, which were evaluated for anticonvulsant activity. arabjchem.orgresearchgate.net
Another powerful approach is the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, to link the phenoxymethylbenzaldehyde motif to other pharmacophores. This strategy has been employed to create novel hybrids with potential therapeutic applications. For instance, researchers have synthesized 1,2,3-triazole-benzothiazole molecular conjugates where a phenoxy-based aldehyde is a key intermediate. rsc.orgrsc.org Similarly, N-phthalimide-linked 1,2,3-triazole analogues have been developed as potential anti-SARS-CoV-2 agents, where the synthesis involves a phenoxymethyl-triazole scaffold. tandfonline.com
The synthesis of these advanced scaffolds often involves multiple steps:
Preparation of the Core : Synthesis of a phenoxymethyl-containing intermediate, such as 2-(phenoxymethyl)-1H-benzimidazole or a propargylated phenoxybenzaldehyde. arabjchem.orgrsc.org
Functionalization : Conversion of the aldehyde or another functional group into a reactive intermediate like a hydrazone, azide, or alkyne. rsc.orgtandfonline.com
Hybridization : Linking the core motif with another heterocyclic system (e.g., triazole, oxadiazole, benzothiazole) via condensation or cycloaddition reactions to generate the final hybrid molecules. nih.govarabjchem.orgrsc.org
This rational design approach has led to the discovery of new chemical entities with a range of biological activities, including antimicrobial, α-glycosidase inhibition, and antiviral properties, demonstrating the versatility and importance of the this compound scaffold in modern drug discovery. nih.govtandfonline.comekb.eg
Emerging Research Directions and Future Prospects for 3 Phenoxymethyl Benzaldehyde
Advanced Catalytic Transformations of 3-(Phenoxymethyl)benzaldehyde
The aldehyde functional group of this compound is a key site for a variety of catalytic transformations, enabling its conversion into a diverse array of more complex molecules. Research in this area is focused on developing highly efficient and selective catalytic systems.
One significant area of research is the oxidation of the aldehyde group to a carboxylic acid. This transformation is fundamental in the synthesis of various pharmaceutical and agrochemical intermediates. While traditional oxidizing agents can be used, modern research emphasizes the use of greener and more selective catalysts.
Another important transformation is the reduction of the aldehyde to an alcohol. This can be achieved using various reducing agents, but biocatalytic methods using enzymes from plant wastes are gaining traction as a sustainable alternative. scielo.org.mx For instance, aqueous extracts from plants can serve as a source of enzymes for the bioreduction of benzaldehyde (B42025) derivatives. scielo.org.mx
Carbon-carbon bond-forming reactions are also a major focus. For example, this compound can participate in Knoevenagel condensation reactions. researchgate.netdoi.org These reactions, often catalyzed by metal-organic frameworks (MOFs) or ionic liquids, are crucial for synthesizing compounds with applications in materials science and pharmaceuticals. researchgate.netdoi.org The use of multi-functional dysprosium(III)-organic frameworks has been shown to efficiently catalyze the Knoevenagel condensation of benzaldehyde and malononitrile (B47326) under mild conditions. doi.org
Furthermore, cycloaddition reactions involving this compound derivatives are being explored. For instance, the cycloaddition of CO2 with epoxides derived from phenoxymethyl (B101242) compounds can be catalyzed by MOFs, leading to the formation of cyclic carbonates. doi.org
The development of enantioselective catalysis is a particularly exciting frontier. The synthesis of chiral cyanohydrins from benzaldehydes, catalyzed by hydroxynitrile lyases (HNLs), is a well-established example. researchgate.net This reaction is vital for producing enantiomerically pure building blocks for pharmaceuticals. Research continues to explore new HNL variants and reaction conditions to improve efficiency and enantioselectivity. researchgate.net
Table 1: Examples of Catalytic Transformations of Benzaldehyde Derivatives
| Transformation | Catalyst/Reagent | Product Type | Significance | Reference |
| Oxidation | Various oxidizing agents | Carboxylic Acid | Intermediate for pharmaceuticals and agrochemicals | |
| Reduction | Plant waste enzymes | Alcohol | Green synthesis of valuable chemicals | scielo.org.mx |
| Knoevenagel Condensation | Metal-Organic Frameworks (MOFs) | Substituted Alkenes | Synthesis of functional materials and bioactive molecules | doi.org |
| Cycloaddition with CO2 | Metal-Organic Frameworks (MOFs) | Cyclic Carbonates | CO2 utilization and synthesis of valuable chemicals | doi.org |
| Cyanohydrin Formation | Hydroxynitrile Lyases (HNLs) | Chiral Cyanohydrins | Production of enantiopure building blocks for drugs | researchgate.net |
| Dehydrogenative Acylation | Ruthenium catalyst with PN3P*Ni−H | Amides | Efficient amide bond formation | pku.edu.cn |
Integration in High-Throughput Synthesis and Screening Libraries
The structural scaffold of this compound makes it a valuable building block for the creation of large chemical libraries for high-throughput screening (HTS). HTS is a key technology in drug discovery and materials science, allowing for the rapid testing of thousands of compounds for a specific biological activity or physical property.
The versatility of the aldehyde group allows for a wide range of chemical modifications, leading to a diverse set of derivatives. For example, condensation reactions with various amines or hydrazines can rapidly generate large libraries of imines or hydrazones. rsc.org Similarly, multicomponent reactions, where three or more reactants combine in a single step, are particularly well-suited for library synthesis. The use of this compound in such reactions can lead to the efficient production of complex and diverse molecular architectures. nih.gov
One prominent example is the synthesis of 1,2,3-triazole derivatives. These compounds are known to exhibit a wide range of biological activities. rsc.orgrsc.org By combining this compound derivatives with other building blocks through "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, large libraries of novel triazole-containing compounds can be generated for screening. rsc.org
The development of automated synthesis platforms and flow chemistry techniques further enhances the integration of this compound into HTS library generation. google.com Flow chemistry, in particular, allows for precise control over reaction conditions and can significantly accelerate the synthesis and purification of compound libraries. google.com
Table 2: Applications of this compound in Library Synthesis
| Reaction Type | Library Type | Potential Applications | Reference |
| Condensation Reactions | Imines, Hydrazones | Drug discovery (e.g., anticancer, antimicrobial) | rsc.org |
| Multicomponent Reactions | Diverse Heterocycles | Medicinal chemistry, materials science | nih.gov |
| Click Chemistry (e.g., CuAAC) | 1,2,3-Triazoles | Drug discovery (e.g., anticancer, antiviral) | rsc.orgrsc.org |
| Tandem Reactions | 2-Arylindoles | Fungicide discovery | acs.org |
Sustainable Chemical Synthesis Pathways for this compound and its Derivatives
The principles of green chemistry are increasingly influencing the synthesis of this compound and its derivatives. rsc.org The goal is to develop more environmentally friendly and economically viable processes by reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.
One key area of focus is the use of greener solvents and catalysts . Traditional organic solvents are often volatile and toxic. Researchers are exploring the use of water, supercritical fluids, or ionic liquids as reaction media. researchgate.net Similarly, there is a strong emphasis on replacing stoichiometric reagents with catalytic alternatives, particularly those based on abundant and non-toxic metals. rsc.org
Biocatalysis offers a powerful approach to sustainable synthesis. scielo.org.mx Enzymes can catalyze reactions with high selectivity under mild conditions (room temperature and neutral pH), reducing energy consumption and byproduct formation. rsc.org The use of whole-cell biocatalysts or immobilized enzymes can further improve the sustainability and reusability of the catalytic system. The bioreduction of benzaldehydes to their corresponding alcohols using enzymes from plant wastes is a prime example of this approach. scielo.org.mx
Microwave-assisted organic synthesis (MAOS) is another green technology being applied to the synthesis of derivatives of this compound. researchgate.net Microwave heating can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. researchgate.net This technique can also reduce solvent usage, contributing to a more sustainable process. For instance, the synthesis of Schiff bases from benzaldehydes has been shown to be much faster and higher yielding under microwave irradiation compared to conventional heating. researchgate.net
Furthermore, developing atom-economical reactions , such as addition and cycloaddition reactions, is a central tenet of green chemistry. These reactions incorporate all or most of the atoms of the reactants into the final product, minimizing waste. The catalytic cycloaddition of CO2 to epoxides derived from phenoxymethyl compounds is an excellent example of an atom-economical reaction that also utilizes a renewable feedstock (CO2). doi.org
Finally, the development of continuous flow processes for the synthesis of this compound and its derivatives is a promising avenue for sustainable manufacturing. google.com Flow chemistry offers better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. A patented continuous flow process for the synthesis of 3-phenoxy-benzaldehydes highlights the potential of this technology for industrial-scale production. google.com
Table 3: Green Chemistry Approaches in the Synthesis of this compound and Derivatives
| Green Chemistry Principle | Approach | Example | Benefits | Reference |
| Safer Solvents and Auxiliaries | Use of water, ionic liquids, or solvent-free conditions | Enzymatic cyanohydrin synthesis in a biphasic system | Reduced toxicity and environmental impact | researchgate.net |
| Catalysis | Use of biocatalysts, MOFs, or recyclable catalysts | Bioreduction of benzaldehydes using plant enzymes | High selectivity, mild conditions, reusability | scielo.org.mxrsc.org |
| Design for Energy Efficiency | Microwave-assisted synthesis, flow chemistry | Microwave-assisted synthesis of Schiff bases | Reduced reaction times, lower energy consumption | researchgate.net |
| Atom Economy | Use of addition and cycloaddition reactions | Catalytic cycloaddition of CO2 to epoxides | Minimized waste, efficient use of resources | doi.org |
| Process Intensification | Continuous flow synthesis | Continuous process for 3-phenoxy-benzaldehydes | Improved safety, control, and scalability | google.com |
Q & A
Basic: What are the most reliable synthetic routes for preparing 3-(Phenoxymethyl)benzaldehyde?
Answer:
The primary synthesis involves coupling reactions between 3-halogenobenzaldehydes (e.g., 3-chlorobenzaldehyde) and phenol derivatives. A common method uses a transition metal catalyst (e.g., CuI) with a base (K₂CO₃) in polar aprotic solvents like DMF at 80–100°C . Alternatively, 3-hydroxytoluene can be reacted with halogenobenzenes under Ullmann conditions . Typical yields range from 60–85%, depending on substituent reactivity and catalyst efficiency.
Key Considerations:
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC to optimize reaction time.
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR : H NMR identifies the aldehyde proton (δ 9.8–10.2 ppm) and phenoxymethyl group (δ 4.8–5.2 ppm for CH₂). C NMR confirms carbonyl (δ ~190 ppm) and aromatic carbons .
- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether linkage) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 228.0784 (C₁₄H₁₂O₂) .
Advanced: How to resolve contradictions in spectral data during structural validation?
Answer:
Discrepancies in NMR or MS data often arise from impurities (e.g., unreacted phenol) or stereochemical variations. Strategies include:
- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate the target compound .
- X-ray Crystallography : Resolve ambiguities via single-crystal analysis using SHELXL for refinement .
- Computational Validation : Compare experimental H NMR shifts with DFT-predicted values (software: Gaussian or ORCA) .
Advanced: What methods optimize regioselectivity in phenoxymethylation reactions?
Answer:
Regioselectivity challenges occur due to competing ortho/para substitutions. Solutions:
- Directing Groups : Introduce temporary groups (e.g., nitro or methoxy) to steer coupling to the meta position .
- Microwave-Assisted Synthesis : Enhances reaction control, reducing side products (e.g., 100°C, 30 min, 300 W) .
- Catalyst Screening : Pd(OAc)₂ or CuI improves selectivity for phenoxymethylation over alkylation .
Basic: How to assess the purity of this compound?
Answer:
- HPLC : Use a C18 column (mobile phase: acetonitrile/water, 70:30) with UV detection at 254 nm. Purity >95% is acceptable for most studies .
- Melting Point : Compare observed mp (literature range: 85–88°C) with reference data .
- Elemental Analysis : Confirm %C, %H, and %O within ±0.3% of theoretical values .
Advanced: How to design a study evaluating the biological activity of this compound derivatives?
Answer:
- Derivatization : Synthesize oxime esters or Schiff bases via condensation with hydroxylamine or amines .
- Bioassays : Test antifungal activity using agar dilution (MIC against Candida albicans) with fluconazole as a positive control .
- SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using multivariate regression .
Basic: What computational tools predict the physicochemical properties of this compound?
Answer:
- LogP : Use ChemDraw or ACD/Labs Percepta to estimate hydrophobicity (predicted LogP ~2.8) .
- Topological Polar Surface Area (TPSA) : Calculated TPSA = 37.3 Ų, indicating moderate solubility in polar solvents .
- Molecular Dynamics : Simulate solubility in ethanol/water mixtures using GROMACS .
Advanced: How to troubleshoot low yields in large-scale syntheses?
Answer:
Scale-up issues often stem from inefficient heat transfer or side reactions. Mitigation:
- Flow Chemistry : Improve mixing and temperature control in continuous reactors .
- Catalyst Recycling : Immobilize Cu catalysts on silica to reduce metal leaching .
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation .
Basic: What are the stability considerations for storing this compound?
Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent aldehyde oxidation.
- Moisture Control : Use desiccants (silica gel) in storage containers to avoid hydrate formation .
- Decomposition Signs : Yellowing indicates degradation; repurify via recrystallization (ethanol/water) .
Advanced: How to analyze crystal packing and intermolecular interactions in this compound?
Answer:
- X-ray Diffraction : Resolve crystal structure (space group P2₁/c) and identify H-bonding (C=O⋯H–O) using SHELXL .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., π-π stacking vs. van der Waals) with CrystalExplorer .
- Thermal Analysis : DSC/TGA profiles reveal melting points and decomposition pathways (onset ~200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
